Cas no 168619-03-2 (2'-Chlorobiphenyl-3-carboxylic Acid)
2'-Chlorobiphenyl-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid
- [1,1'-Biphenyl]-3-carboxylicacid, 2'-chloro-
- 2'-CHLORO-BIPHENYL-3-CARBOXYLIC ACID
- 2-Chlorobiphenyl-3-carboxylic acid
- 3-(2-chlorophenyl)benzoic acid
- 2'-Chlorobiphenyl-3-carboxylic acid
- 3-Biphenyl-2'-chloro-carboxylicacid
- AKOS BAR-0011
- RARECHEM AL BE 1395
- 2'-CHLORO-[1,1'-BIPHENYL]-3-CARBOXYLIC ACID
- 3-BIPHENYL-2'-CHLORO-CARBOXYLIC ACID
- AB92562
- 2'-chloro[1,1'-biphenyl]-3-carboxylic acid
- CHEMBL4207401
- FT-0643610
- BB 0222363
- EN300-5579563
- 2'-Chloro-[1,1'-biphenyl]-3-carboxylicacid
- [1,1'-Biphenyl]-3-carboxylic acid, 2'-chloro-
- [1,1'-Biphenyl]-3-carboxylicacid,2'-chloro-
- 2/'-CHLORO-BIPHENYL-3-CARBOXYLIC ACID
- SCHEMBL2371293
- DTXSID40373886
- CS-0171200
- MFCD03424596
- AKOS002678382
- FS-5598
- 168619-03-2
- DB-043749
- 2'-Chlorobiphenyl-3-carboxylic Acid
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- MDL: MFCD03424596
- Inchi: 1S/C13H9ClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
- InChI Key: XGEMSZNXYHULJU-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1C=CC=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 232.02900
- Monoisotopic Mass: 232.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Density: 1.298
- Boiling Point: 400.8°C at 760 mmHg
- Flash Point: 196.2°C
- PSA: 37.30000
- LogP: 3.70520
- Vapor Pressure: 3.0±0.3 mmHg at 25°C
2'-Chlorobiphenyl-3-carboxylic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:Room temperature
2'-Chlorobiphenyl-3-carboxylic Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2'-Chlorobiphenyl-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109936-1g |
2-Chloro-[1,1'-biphenyl]-3-carboxylic acid |
168619-03-2 | 95% | 1g |
201.30 USD | 2021-06-17 | |
| Alichem | A019109936-5g |
2-Chloro-[1,1'-biphenyl]-3-carboxylic acid |
168619-03-2 | 95% | 5g |
559.98 USD | 2021-06-17 | |
| Alichem | A019109936-10g |
2-Chloro-[1,1'-biphenyl]-3-carboxylic acid |
168619-03-2 | 95% | 10g |
847.69 USD | 2021-06-17 | |
| AstaTech | 82132-1/G |
3-BIPHENYL-2'-CHLORO-CARBOXYLIC ACID |
168619-03-2 | 97% | 1g |
$76 | 2023-09-16 | |
| AstaTech | 82132-5/G |
3-BIPHENYL-2'-CHLORO-CARBOXYLIC ACID |
168619-03-2 | 97% | 5g |
$230 | 2023-09-16 | |
| AstaTech | 82132-10/G |
3-BIPHENYL-2'-CHLORO-CARBOXYLIC ACID |
168619-03-2 | 97% | 10g |
$405 | 2023-09-16 | |
| TRC | C364808-10mg |
2'-Chlorobiphenyl-3-carboxylic Acid |
168619-03-2 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C364808-50mg |
2'-Chlorobiphenyl-3-carboxylic Acid |
168619-03-2 | 50mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C364808-100mg |
2'-Chlorobiphenyl-3-carboxylic Acid |
168619-03-2 | 100mg |
$ 80.00 | 2022-04-01 | ||
| Fluorochem | 014245-1g |
2'-Chlorobiphenyl-3-carboxylic acid |
168619-03-2 | 97% | 1g |
£86.00 | 2022-03-01 |
2'-Chlorobiphenyl-3-carboxylic Acid Suppliers
2'-Chlorobiphenyl-3-carboxylic Acid Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2'-Chlorobiphenyl-3-carboxylic Acid
Introduction to 2'-Chlorobiphenyl-3-carboxylic Acid (CAS No. 168619-03-2)
2'-Chlorobiphenyl-3-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 168619-03-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the biphenyl family, characterized by its two fused benzene rings, with a chlorine substituent at the 2-position and a carboxylic acid group at the 3-position. The unique structural features of 2'-Chlorobiphenyl-3-carboxylic Acid make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in drug development and material science applications.
The biphenyl core is a versatile scaffold that is widely employed in medicinal chemistry due to its ability to modulate biological pathways through hydrophobic interactions and shape complementarity with biological targets. The introduction of a chlorine atom at the 2-position enhances the electrophilicity of the aromatic ring, facilitating further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. Concurrently, the presence of a carboxylic acid group at the 3-position provides a site for esterification, amidation, or other transformations that can tailor the compound’s properties for specific applications.
In recent years, 2'-Chlorobiphenyl-3-carboxylic Acid has been explored as a key building block in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of several known pharmacophores that exhibit anti-inflammatory, anticancer, and antimicrobial activities. For instance, derivatives of biphenyl compounds have been investigated for their potential in inhibiting kinases and other enzymes involved in disease progression. The chloro and carboxylic acid functionalities allow for further derivatization, enabling researchers to fine-tune the compound’s pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of 2'-Chlorobiphenyl-3-carboxylic Acid is its role in the development of targeted therapies. By leveraging its reactive sites, chemists can design molecules that selectively interact with specific biological targets. This approach is particularly relevant in oncology, where small-molecule inhibitors are being developed to disrupt signaling pathways that drive tumor growth. Preclinical studies have demonstrated that biphenyl-based compounds can exhibit potent activity against various cancer cell lines, often with higher selectivity compared to traditional chemotherapeutic agents.
The carboxylic acid moiety of 2'-Chlorobiphenyl-3-carboxylic Acid also makes it a valuable precursor for peptidomimetics and protein-protein interaction inhibitors. By coupling this compound with amino acids or other biomolecules, researchers can generate novel scaffolds that mimic natural peptides while offering improved stability and bioavailability. Such derivatives are particularly useful in drug discovery efforts aimed at modulating protein-protein interactions, which are critical in many biological processes.
Advances in synthetic methodologies have further enhanced the utility of 2'-Chlorobiphenyl-3-carboxylic Acid. Modern techniques such as transition-metal-catalyzed cross-coupling reactions allow for efficient functionalization of the biphenyl core, enabling rapid access to a diverse library of derivatives. These methods have been instrumental in accelerating drug discovery pipelines, allowing researchers to explore complex chemical space with greater efficiency than traditional synthetic approaches.
The versatility of 2'-Chlorobiphenyl-3-carboxylic Acid extends beyond pharmaceutical applications into materials science. Its biphenyl structure lends itself well to applications in organic electronics, where such compounds can serve as components in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The chlorine substituent can be used to modulate electronic properties, while the carboxylic acid group provides opportunities for further functionalization through polymerization or coordination chemistry.
In conclusion, 2'-Chlorobiphenyl-3-carboxylic Acid (CAS No. 168619-03-2) represents a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of biological systems continues to evolve, compounds like 2'-Chlorobiphenyl-3-carboxylic Acid will undoubtedly play an increasingly important role in the development of next-generation therapeutics and materials.
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